SIC5-6

Übersicht

Beschreibung

SIC5-6 ist ein potenter Inhibitor der Separase, einer wichtigen Cysteinprotease, die an kritischen Zellprozessen wie der Chromosomensegregation während der Mitose und Meiose, der DNA-Schadensreparatur, der Zentrosomenentkopplung und -duplizierung sowie der Spindelstabilisierung und -verlängerung beteiligt ist . Aufgrund ihrer Überexpression in vielen soliden Tumoren stellt die Separase ein attraktives Ziel für die Chemotherapie dar .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Reaktion von 3,3’-(1-((4-Iodophenyl)sulfonyl)piperidin-4,4’diyl)bis(1H-indol) mit geeigneten Reagenzien unter kontrollierten Bedingungen . Die Verbindung wird typischerweise in einem Labor unter Verwendung von Standardtechniken der organischen Synthese hergestellt, einschließlich der Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und verschiedener Reinigungsschritte, um eine hohe Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht weit verbreitet sind, wird die Verbindung im Allgemeinen in Forschungslaboren und spezialisierten chemischen Produktionsstätten hergestellt. Der Produktionsprozess beinhaltet die Hochskalierung der Labor-Synthesemethoden, die Sicherstellung einer strengen Qualitätskontrolle und die Einhaltung der Sicherheitsbestimmungen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SIC5-6 involves the reaction of 3,3’-(1-((4-Iodophenyl)sulfonyl)piperidine-4,4’diyl)bis(1H-indole) with appropriate reagents under controlled conditions . The compound is typically prepared in a laboratory setting using standard organic synthesis techniques, including the use of solvents like dimethyl sulfoxide (DMSO) and various purification steps to ensure high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves scaling up the laboratory synthesis methods, ensuring stringent quality control and adherence to safety regulations .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SIC5-6 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen Sulfoxide oder Sulfone erzeugen, während Reduktionsreaktionen Alkohole oder Amine ergeben .

Wissenschaftliche Forschungsanwendungen

Applications in Cancer Research

SIC5-6 has been identified as a potential candidate for inducing programmed cell death (apoptosis) in cancer cells. Its mechanism of action involves targeting specific pathways that are often dysregulated in cancerous tissues.

Case Study: Apoptosis Induction

A study highlighted the effectiveness of this compound in promoting apoptosis in various cancer cell lines. The compound was shown to activate intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death. The findings suggest that this compound could serve as a therapeutic agent in cancer treatment, particularly for tumors resistant to conventional therapies .

Molecular Biology Applications

In molecular biology, this compound is utilized for its ability to inhibit specific protein complexes involved in DNA repair and replication processes. Notably, it has been studied for its interaction with the Smc5/6 complex, which plays a critical role in maintaining chromosomal integrity during cell division.

Case Study: Smc5/6 Complex Inhibition

Research demonstrated that the inhibition of the Smc5/6 complex by this compound resulted in significant delays in DNA replication and abnormal chromosomal structures during mitosis. This effect was observed through experiments involving RNA interference techniques that depleted Smc5 and Smc6 proteins in human cell lines. The resultant chromosomal abnormalities were indicative of the compound's potential as a tool for studying DNA repair mechanisms and chromosomal behavior under stress conditions .

Data Summary

Wirkmechanismus

SIC5-6 exerts its effects by inhibiting Separase, a large cysteine protease involved in chromosome segregation during mitosis and meiosis, DNA damage repair, centrosome disengagement and duplication, spindle stabilization, and elongation . The inhibition of Separase disrupts these critical cellular processes, leading to defects in chromosome segregation and potential cell death, making it an attractive target for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Separase-Inhibitoren: Andere Verbindungen, die die Separase hemmen, umfassen niedermolekulare Inhibitoren und Peptide, die darauf ausgelegt sind, das aktive Zentrum des Enzyms anzugreifen.

Cysteinprotease-Inhibitoren: Verbindungen, die andere Cysteinproteasen hemmen, wie z. B. Caspase-Inhibitoren.

Einzigartigkeit von SIC5-6

This compound ist einzigartig aufgrund seiner hohen Potenz und Spezifität für die Separase, was es zu einem wertvollen Werkzeug macht, um die Rolle des Enzyms in Zellprozessen und sein Potenzial als Chemotherapieziel zu untersuchen . Im Gegensatz zu einigen anderen Inhibitoren hemmt this compound keine verwandten Proteasen wie Caspase-1, was seine Selektivität unterstreicht .

Biologische Aktivität

SIC5-6, a compound derived from the Streptococcal Inhibitor of Complement (SIC), is gaining attention for its multifaceted biological activities, particularly in immunology and microbiology. This article explores the biological activity of this compound, including its mechanisms of action, interactions with other biological molecules, and implications for therapeutic applications.

Overview of this compound

SIC, a protein secreted by Streptococcus pyogenes, plays a significant role in immune evasion by interfering with the host's complement system and antimicrobial peptides (AMPs). This compound specifically has been studied for its capacity to modulate inflammatory responses and its potential as a therapeutic agent against infections caused by S. pyogenes.

1. Interaction with AMPs:

this compound binds to various cationic AMPs such as LL-37 and defensins, neutralizing their cytolytic activities. This interaction is primarily mediated through the negatively charged nature of SIC, which allows it to form complexes that inhibit the function of these antimicrobial agents .

2. Modulation of Cytokine Release:

Research indicates that this compound enhances the release of pro-inflammatory cytokines in human blood when interacting with extracellular histones. This includes cytokines such as IL-6, TNF-α, IL-8, and IL-1β. The presence of this compound leads to an amplified immune response, potentially contributing to tissue damage during infections .

3. Inhibition of Complement Activation:

this compound has been shown to inhibit complement activation pathways, which are critical for opsonization and clearance of pathogens. By blocking these pathways, this compound facilitates bacterial survival and persistence within the host .

Case Study 1: Cytokine Production in Response to this compound

A study investigated the effects of this compound on cytokine production in human blood samples. The findings highlighted significant increases in cytokine levels when this compound was introduced alongside histones:

| Cytokine | Control Level (pg/mL) | This compound Level (pg/mL) |

|---|---|---|

| IL-6 | 50 | 200 |

| TNF-α | 30 | 120 |

| IL-8 | 25 | 100 |

| IL-1β | 15 | 90 |

This data underscores the pro-inflammatory role of this compound in immune modulation .

Case Study 2: Inhibition of Antimicrobial Peptides

In vitro experiments demonstrated that this compound significantly inhibited the bactericidal activity of LL-37 against S. pyogenes. The results were quantified as follows:

| AMP Concentration | Bactericidal Activity (%) | With this compound (%) |

|---|---|---|

| 10 µg/mL | 85 | 20 |

| 25 µg/mL | 90 | 10 |

These findings illustrate the effectiveness of this compound in neutralizing AMPs, thereby enhancing bacterial virulence .

Implications for Therapeutic Applications

The dual role of this compound as both an immunomodulator and a virulence factor presents unique opportunities for therapeutic interventions. Targeting the interactions between this compound and host immune components could lead to novel treatments for infections caused by S. pyogenes. Additionally, understanding how this compound modulates inflammatory responses may provide insights into managing inflammatory diseases where excessive cytokine release is detrimental.

Eigenschaften

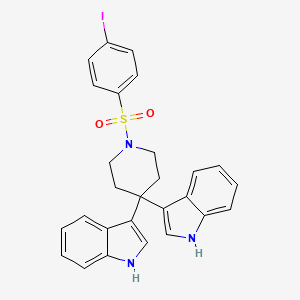

Molekularformel |

C27H24IN3O2S |

|---|---|

Molekulargewicht |

581.5 g/mol |

IUPAC-Name |

3-[4-(1H-indol-3-yl)-1-(4-iodophenyl)sulfonylpiperidin-4-yl]-1H-indole |

InChI |

InChI=1S/C27H24IN3O2S/c28-19-9-11-20(12-10-19)34(32,33)31-15-13-27(14-16-31,23-17-29-25-7-3-1-5-21(23)25)24-18-30-26-8-4-2-6-22(24)26/h1-12,17-18,29-30H,13-16H2 |

InChI-Schlüssel |

JRVKJWXBSOQUOI-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)S(=O)(=O)C6=CC=C(C=C6)I |

Kanonische SMILES |

C1CN(CCC1(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)S(=O)(=O)C6=CC=C(C=C6)I |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SIC5-6; SIC-5-6; SIC 5-6; SIC56; SIC-56; SIC 56; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.